2-[3-(difluoromethyl)-5-methyl-4-nitro-1H-pyrazol-1-yl]butanoic acid
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Overview
Description
2-[3-(difluoromethyl)-5-methyl-4-nitro-1H-pyrazol-1-yl]butanoic acid is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(difluoromethyl)-5-methyl-4-nitro-1H-pyrazol-1-yl]butanoic acid typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 3-(difluoromethyl)-5-methyl-4-nitropyrazole with butanoic acid under specific conditions to form the desired product. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance efficiency and scalability. This includes the use of continuous flow reactors, advanced purification techniques, and automation to minimize human intervention and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
2-[3-(difluoromethyl)-5-methyl-4-nitro-1H-pyrazol-1-yl]butanoic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The difluoromethyl group can be involved in reduction reactions to form different derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazole ring
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas and palladium catalysts for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Solvents such as ethanol, methanol, and dichloromethane are often used to facilitate these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 2-[3-(Difluoromethyl)-5-methyl-4-aminopyrazol-1-yl]butanoic acid, while substitution reactions can introduce various functional groups into the pyrazole ring .
Scientific Research Applications
2-[3-(difluoromethyl)-5-methyl-4-nitro-1H-pyrazol-1-yl]butanoic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, particularly in the development of anti-inflammatory and anticancer agents.
Industry: Utilized in the development of agrochemicals and specialty chemicals
Mechanism of Action
The mechanism of action of 2-[3-(difluoromethyl)-5-methyl-4-nitro-1H-pyrazol-1-yl]butanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The difluoromethyl and nitro groups play a crucial role in modulating the compound’s reactivity and binding affinity. These interactions can lead to the inhibition or activation of specific biochemical pathways, contributing to its observed effects .
Comparison with Similar Compounds
Similar Compounds
- 2-[5-(Difluoromethyl)-1H-1,2,3,4-tetrazol-1-yl]acetic acid
- 3-(Difluoromethyl)-1-methyl-1H-pyrazol-4-carboxylic acid
Uniqueness
2-[3-(difluoromethyl)-5-methyl-4-nitro-1H-pyrazol-1-yl]butanoic acid is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties. The presence of both difluoromethyl and nitro groups in the pyrazole ring differentiates it from other similar compounds, making it a valuable compound for various research applications .
Properties
IUPAC Name |
2-[3-(difluoromethyl)-5-methyl-4-nitropyrazol-1-yl]butanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11F2N3O4/c1-3-5(9(15)16)13-4(2)7(14(17)18)6(12-13)8(10)11/h5,8H,3H2,1-2H3,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZAPWWPOJJQHBK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)N1C(=C(C(=N1)C(F)F)[N+](=O)[O-])C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11F2N3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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